1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester
Übersicht
Beschreibung
This compound is a derivative of 1,8-naphthyridine . It is also related to nalidixic acid, a synthetic antibacterial compound .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, nalidixic acid was reacted with dimethyl sulphate in the presence of tetrahydrofuran as a solvent to get its methyl ester .Molecular Structure Analysis
The molecular structure of this compound is related to that of 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid . The empirical formula is C12H11N2NaO3 and the molecular weight is 254.22 .Wissenschaftliche Forschungsanwendungen
Synthesis and Ligand Application
1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester and related compounds have been studied for various applications, primarily in the field of synthesis and as ligands in complex formation. Zong, Zhou, and Thummel (2008) described the synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety through a Pfitzinger-type condensation. These ligands are useful due to their ability to promote lower energy electronic absorption in metal complexes and for tethering ligands to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).
Pharmaceutical Chemistry and Antibacterial Evaluation
The compound and its derivatives have been synthesized and evaluated for their antibacterial properties, although the focus was on their effectiveness rather than their dosage or side effects. Santilli, Scotese, and Yurchenco (1975) synthesized a series of these compounds and found that only specific derivatives protected against bacterial infections in mice, suggesting a pro-drug type of mechanism (Santilli, Scotese, & Yurchenco, 1975).
Chemical Synthesis and Method Development
In the realm of chemical synthesis, Kiely (1991) detailed the preparation process of a related compound, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, highlighting the intricate steps involved in its synthesis (Kiely, 1991).
Gastric Antisecretory Properties
Santilli, Scotese, Bauer, and Bell (1987) identified 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties, underlining the therapeutic potential of these compounds in treating conditions like ulcers (Santilli, Scotese, Bauer, & Bell, 1987).
Organic Chemistry and Synthesis Techniques
In organic chemistry, Horaguchi, Yagoh, Tanemura, and Suzuki (1986) conducted a study on the synthesis of 4,5-dihydro-3H-naphtho[1,8-bc]furans, exploring the effects of various substituents on the synthesis process (Horaguchi, Yagoh, Tanemura, & Suzuki, 1986).
Eigenschaften
IUPAC Name |
ethyl 4-oxo-1H-1,7-naphthyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-5-13-9-6-12-4-3-7(9)10(8)14/h3-6H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKSGMDIKULQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704464 | |
Record name | Ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester | |
CAS RN |
862546-07-4 | |
Record name | Ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.